molecular formula C11H18O2 B14392076 Ethyl 3-(prop-2-en-1-yl)hex-4-enoate CAS No. 87995-35-5

Ethyl 3-(prop-2-en-1-yl)hex-4-enoate

Cat. No.: B14392076
CAS No.: 87995-35-5
M. Wt: 182.26 g/mol
InChI Key: QTEZSHINTXRWCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(prop-2-en-1-yl)hex-4-enoate can be achieved through various organic reactions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. Another approach is the Claisen condensation reaction, where esters react with ketones or aldehydes under basic conditions to form β-keto esters, followed by decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(prop-2-en-1-yl)hex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(prop-2-en-1-yl)hex-4-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(prop-2-en-1-yl)hex-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

87995-35-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 3-prop-2-enylhex-4-enoate

InChI

InChI=1S/C11H18O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4-5,8,10H,1,6-7,9H2,2-3H3

InChI Key

QTEZSHINTXRWCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C)C=CC

Origin of Product

United States

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